3-chloro-N-[2-(morpholin-4-yl)ethyl]pyrazin-2-amine
Overview
Description
3-chloro-N-[2-(morpholin-4-yl)ethyl]pyrazin-2-amine is a versatile compound used across multiple scientific disciplines. This compound is known for its unique chemical properties, making it valuable in various research and industrial applications. Let's dive into the nitty-gritty of this fascinating molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : Typically, the synthesis begins with pyrazine derivatives and morpholine.
Key Reactions
Nucleophilic Substitution
Alkylation: Attachment of the N-[2-(morpholin-4-yl)ethyl] group.
Reaction Conditions
Solvents: Use of polar aprotic solvents like dimethylformamide (DMF).
Catalysts: Transition metal catalysts to speed up the process.
Temperature: Reactions typically carried out at elevated temperatures (70-100°C).
Industrial Production Methods
Scale-Up: : The synthesis is scaled up using continuous flow reactors for better yield and efficiency.
Purification: : Methods such as recrystallization or chromatography are employed to purify the product.
Chemical Reactions Analysis
Types of Reactions
Oxidation
Reagents: Uses mild oxidizing agents like hydrogen peroxide.
Products: Formation of corresponding amides or nitriles.
Reduction
Reagents: Commonly uses lithium aluminium hydride.
Products: Reduced to primary amines.
Substitution
Conditions: Often involves halogen exchange reactions.
Products: Produces various substituted pyrazines.
Scientific Research Applications
Chemistry
Catalysis: : Acts as a ligand in transition metal complexes, aiding catalytic cycles.
Organic Synthesis: : Intermediate in synthesizing other complex organic compounds.
Biology
Enzyme Inhibition: : Used as a scaffold for designing inhibitors of specific enzymes.
Cell Signaling: : Investigates cellular pathways and interactions.
Medicine
Pharmaceutical Development: : Potential lead compound in drug discovery.
Diagnostics: : Used in developing diagnostic tools for certain diseases.
Industry
Material Science: : Incorporation in polymers to enhance material properties.
Agrochemicals: : Development of novel pesticides and herbicides.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets:
Molecular Targets: : Enzymes, receptors, or DNA sequences.
Pathways Involved
Inhibition: Blocks the active site of enzymes.
Activation: Enhances receptor activity.
Binding: Binds to DNA, affecting gene expression.
Comparison with Similar Compounds
Unique Features
Structural Uniqueness: : The combination of the 3-chloro group and morpholine ring is rare.
Reactivity: : Exhibits higher reactivity due to the electron-withdrawing chloro group.
Similar Compounds
3-chloro-N-[2-(piperidin-4-yl)ethyl]pyrazin-2-amine: : Similar structure but differs in the ring system.
3-chloro-N-[2-(pyrrolidin-4-yl)ethyl]pyrazin-2-amine: : Another analog with different biological properties.
By examining these aspects, we can appreciate the versatility and significance of 3-chloro-N-[2-(morpholin-4-yl)ethyl]pyrazin-2-amine in scientific research and industrial applications. What are your thoughts on diving deeper into any of these sections?
Properties
IUPAC Name |
3-chloro-N-(2-morpholin-4-ylethyl)pyrazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4O/c11-9-10(13-2-1-12-9)14-3-4-15-5-7-16-8-6-15/h1-2H,3-8H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFAOVHRVDRJQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=NC=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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